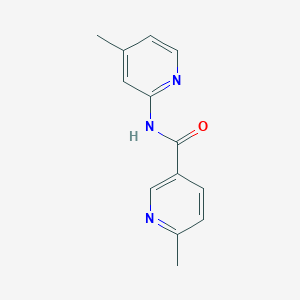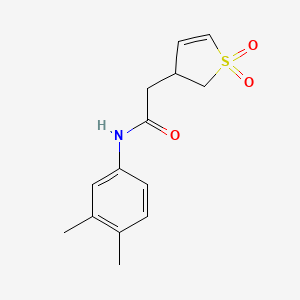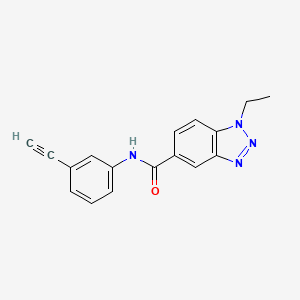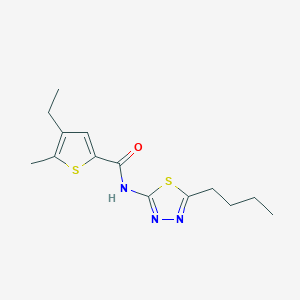![molecular formula C18H17N3O B7537732 2-[4-[(3-Oxopiperazin-1-yl)methyl]phenyl]benzonitrile](/img/structure/B7537732.png)
2-[4-[(3-Oxopiperazin-1-yl)methyl]phenyl]benzonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[4-[(3-Oxopiperazin-1-yl)methyl]phenyl]benzonitrile, also known as OPB-9195, is a chemical compound that has gained interest in the scientific community due to its potential therapeutic applications. OPB-9195 is a selective inhibitor of a protein called 5-lipoxygenase-activating protein (FLAP), which plays a crucial role in the biosynthesis of leukotrienes, inflammatory mediators that are involved in various diseases. In
作用機序
2-[4-[(3-Oxopiperazin-1-yl)methyl]phenyl]benzonitrile selectively inhibits FLAP, which is a protein that is involved in the biosynthesis of leukotrienes. Leukotrienes are inflammatory mediators that play a crucial role in the pathogenesis of various diseases. By inhibiting FLAP, 2-[4-[(3-Oxopiperazin-1-yl)methyl]phenyl]benzonitrile reduces the production of leukotrienes, leading to a decrease in inflammation and other disease-related processes.
Biochemical and Physiological Effects:
2-[4-[(3-Oxopiperazin-1-yl)methyl]phenyl]benzonitrile has been shown to have various biochemical and physiological effects. In animal models, 2-[4-[(3-Oxopiperazin-1-yl)methyl]phenyl]benzonitrile has been shown to reduce inflammation in the lungs, joints, and intestines, making it a potential treatment for asthma, arthritis, and inflammatory bowel disease. Additionally, 2-[4-[(3-Oxopiperazin-1-yl)methyl]phenyl]benzonitrile has been shown to inhibit tumor growth and reduce brain damage in animal models of stroke and traumatic brain injury.
実験室実験の利点と制限
One of the main advantages of 2-[4-[(3-Oxopiperazin-1-yl)methyl]phenyl]benzonitrile is its selectivity for FLAP, which makes it a useful tool for studying the role of leukotrienes in various diseases. Additionally, 2-[4-[(3-Oxopiperazin-1-yl)methyl]phenyl]benzonitrile has been optimized for purity and yield, making it a viable compound for scientific research. However, one limitation of 2-[4-[(3-Oxopiperazin-1-yl)methyl]phenyl]benzonitrile is its potential toxicity, as it has been shown to cause liver damage in animal models at high doses.
将来の方向性
There are several future directions for research on 2-[4-[(3-Oxopiperazin-1-yl)methyl]phenyl]benzonitrile. One area of interest is its potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, further studies are needed to determine the optimal dosage and administration of 2-[4-[(3-Oxopiperazin-1-yl)methyl]phenyl]benzonitrile for various diseases. Finally, the development of more selective and potent FLAP inhibitors could lead to the discovery of new therapeutic agents for the treatment of inflammatory and other diseases.
合成法
The synthesis of 2-[4-[(3-Oxopiperazin-1-yl)methyl]phenyl]benzonitrile involves several steps, including the reaction of 4-(chloromethyl)benzonitrile with 1-(3-aminopropyl)piperazine to produce 2-[4-(chloromethyl)phenyl]piperazine. This intermediate is then reacted with 3-oxopiperazine to yield 2-[4-[(3-Oxopiperazin-1-yl)methyl]phenyl]benzonitrile. The synthesis of 2-[4-[(3-Oxopiperazin-1-yl)methyl]phenyl]benzonitrile has been optimized to improve its yield and purity, making it a viable compound for scientific research.
科学的研究の応用
2-[4-[(3-Oxopiperazin-1-yl)methyl]phenyl]benzonitrile has been extensively studied for its potential therapeutic applications. Its selective inhibition of FLAP makes it a promising candidate for the treatment of inflammatory diseases such as asthma, arthritis, and inflammatory bowel disease. 2-[4-[(3-Oxopiperazin-1-yl)methyl]phenyl]benzonitrile has also been investigated for its anti-tumor effects, as leukotrienes are involved in cancer development and progression. Additionally, 2-[4-[(3-Oxopiperazin-1-yl)methyl]phenyl]benzonitrile has shown potential as a neuroprotective agent, as it has been shown to reduce brain damage in animal models of stroke and traumatic brain injury.
特性
IUPAC Name |
2-[4-[(3-oxopiperazin-1-yl)methyl]phenyl]benzonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O/c19-11-16-3-1-2-4-17(16)15-7-5-14(6-8-15)12-21-10-9-20-18(22)13-21/h1-8H,9-10,12-13H2,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEAHGMSALMVCRE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC(=O)N1)CC2=CC=C(C=C2)C3=CC=CC=C3C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-[(3-Oxopiperazin-1-yl)methyl]phenyl]benzonitrile | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[(1,5-dimethylpyrrol-2-yl)methyl]-2,4-difluorobenzamide](/img/structure/B7537651.png)
![N-[(1,5-dimethylpyrrol-2-yl)methyl]-3-methylbenzamide](/img/structure/B7537660.png)
![N-[(1,5-dimethylpyrrol-2-yl)methyl]-2-imidazo[2,1-b][1,3]thiazol-6-ylacetamide](/img/structure/B7537664.png)
![N-(2,4-dimethoxyphenyl)bicyclo[2.2.1]heptane-2-carboxamide](/img/structure/B7537665.png)
![N-[2-[2-(pyridine-3-carbonylamino)ethyldisulfanyl]ethyl]pyridine-3-carboxamide](/img/structure/B7537672.png)
![4-bromo-N-[(1,5-dimethylpyrrol-2-yl)methyl]-1H-pyrrole-2-carboxamide](/img/structure/B7537678.png)
![N-[(1,5-dimethylpyrrol-2-yl)methyl]-2-methylfuran-3-carboxamide](/img/structure/B7537686.png)

![4-chloro-N-[2-(dimethylamino)-2-oxoethyl]-1-methylpyrrole-2-carboxamide](/img/structure/B7537700.png)
![2-(2,4-dioxo-1,3-diazaspiro[4.4]nonan-3-yl)-N-[(2-methoxyphenyl)methyl]-N-methylacetamide](/img/structure/B7537721.png)


![N-(3-ethynylphenyl)-1,3-dimethylthieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B7537740.png)
